molecular formula C13H13N3O2S B1497498 4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxylic acid CAS No. 686267-34-5

4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxylic acid

Cat. No.: B1497498
CAS No.: 686267-34-5
M. Wt: 275.33 g/mol
InChI Key: FHTXAJUJOUTUTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxylic acid is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds This compound features a benzylamino group attached to the fourth position of the pyrimidine ring, a methylthio group at the second position, and a carboxylic acid group at the fifth position

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as benzylamine, methylthiourea, and malonic acid.

  • Reaction Steps:

  • Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.

  • Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to remove impurities and obtain a high-purity compound.

Types of Reactions:

  • Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters or amides.

  • Reduction: The compound can be reduced to form derivatives with different functional groups.

  • Substitution: The benzylamino and methylthio groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation Reagents: Common reagents include oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

  • Substitution Reagents: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Esters, amides, and other carboxylic acid derivatives.

  • Reduction Products: Alcohols, amines, and other reduced derivatives.

  • Substitution Products: Derivatives with different substituents on the pyrimidine ring.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological research, including studies on enzyme inhibition and receptor binding. Medicine: The compound has potential therapeutic applications, such as in the treatment of certain diseases or conditions. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

  • 4-(Benzylamino)butan-1-ol: A compound with a similar benzylamino group but lacking the pyrimidine ring.

  • 4-(Benzylamino)-4-oxobutanoic acid: A compound with a benzylamino group and a carboxylic acid group but without the pyrimidine ring.

  • 2-(Methylthio)pyrimidine-5-carboxylic acid: A compound with a methylthio group and a carboxylic acid group but without the benzylamino group.

Uniqueness: 4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxylic acid is unique due to the combination of the benzylamino, methylthio, and carboxylic acid groups on the pyrimidine ring, which provides it with distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-(benzylamino)-2-methylsulfanylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-19-13-15-8-10(12(17)18)11(16-13)14-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,17,18)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTXAJUJOUTUTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)NCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651790
Record name 4-(Benzylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

686267-34-5
Record name 4-(Benzylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared according to the procedure of Example 108B substituting the product of Example 150A for the product of Example 108A. (0.185 g, 78%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxylic acid
Reactant of Route 3
4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.